molecular formula C₁₃H₁₈O₃ B1141330 3-Hydroxyibuprofen CAS No. 53949-54-5

3-Hydroxyibuprofen

Cat. No. B1141330
CAS RN: 53949-54-5
M. Wt: 222.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Hydroxyibuprofen involves the biotransformation of ibuprofen using recombinant yeast expressing human CYP2C9. This process yields 3-OH-Ibu more efficiently than other hydroxylated metabolites like 2-OH-Ibu. The biotransformation results in considerable space-time yield, making it a viable method for producing reference standards for drug metabolism and pharmacogenetic studies (Neunzig et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Hydroxyibuprofen has been elucidated through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses confirm the structure of 3-OH-Ibu and distinguish it from other hydroxylated metabolites by its unique fragmentation patterns and NMR characteristics, providing a clear confirmation of its molecular structure (Neunzig et al., 2012).

Chemical Reactions and Properties

The degradation of ibuprofen, including its hydroxylated metabolites like 3-OH-Ibu, involves various chemical reactions. Advanced oxidation processes (AOPs), such as sonolytic, photocatalytic, and sonophotocatalytic degradations, have been studied for their efficiency in degrading ibuprofen in aqueous environments. These processes highlight the chemical reactivity of ibuprofen and its metabolites in environmental contexts (Madhavan et al., 2010).

Scientific Research Applications

  • Detection and Control in Equestrian Sports : A study by Waraksa et al. (2018) developed a method for the quantitative analysis of ibuprofen and its metabolites, including 3-Hydroxyibuprofen, in equine urine samples. This method is particularly relevant for controlling ibuprofen abuse in equestrian sports for anti-doping purposes (Waraksa et al., 2018).

  • Understanding Metabolic Pathways : Research by Hamman et al. (1997) explored the regioselective and stereoselective metabolism of ibuprofen, including the formation of 3-Hydroxyibuprofen, by human cytochrome P450 2C. This study provides insights into how genetic variations may influence the disposition of ibuprofen in the body (Hamman et al., 1997).

  • Biodegradation of Pharmaceutical Residues : Zwiener et al. (2002) identified 3-Hydroxyibuprofen as one of the metabolites in biodegradation experiments of ibuprofen. This is significant in understanding the environmental impact and degradation behavior of ibuprofen in water systems (Zwiener et al., 2002).

  • Production for Research and Reference Standards : Neunzig et al. (2012) developed a biological production process for 3-Hydroxyibuprofen. This is crucial for generating reference standards for CYP2C9-specific metabolites, facilitating further pharmacological and toxicological studies (Neunzig et al., 2012).

  • Synergistic Degradation in Aqueous Environments : A study by Madhavan et al. (2010) on the degradation of ibuprofen noted the formation of hydroxylated intermediates, including 3-Hydroxyibuprofen. This research contributes to understanding the processes involved in the removal of pharmaceuticals from the environment (Madhavan et al., 2010).

  • Excretion Study in Horses for Doping Control : Another study by Waraksa et al. (2018) developed an assay for determining ibuprofen and its metabolites, including 3-Hydroxyibuprofen, in equine urine, which is critical for doping control in equestrian sports (Waraksa et al., 2018).

Safety And Hazards

According to the safety data sheet provided by Honeywell, 3-Hydroxyibuprofen is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/20087. However, it is recommended to avoid dust formation, breathing dust, and contact with skin, eyes, and clothing7.


Future Directions

Recent studies have suggested that ibuprofen and its metabolites may have potential in reducing cancer development and preventing the development of neurodegenerative diseases3. More research is needed to fully understand these potential benefits.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a professional in the field.


properties

IUPAC Name

2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAIHLSDLUYLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344828
Record name 3-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyibuprofen

CAS RN

53949-54-5
Record name 2,4'-(2-Hydroxymethylpropyl)phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYIBUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C41B66XGBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
146
Citations
I Neunzig, A Göhring, CA Drăgan, J Zapp… - Journal of …, 2012 - Elsevier
… production of the CYP2C9 metabolite 3-hydroxyibuprofen. ► We resolve the dispute about the NMR-structure of 3-hydroxyibuprofen. ► 3-Hydroxyibuprofen could be used for the …
Number of citations: 36 www.sciencedirect.com
MA Hamman, GA Thompson, SD Hall - Biochemical pharmacology, 1997 - Elsevier
… CYP2C9 (Arg 144 and Cys 144) favored S-2- and S-3-hydroxyibuprofen formation, but CYP2C8 … Z-hydroxyibuprofen; and 3-OHIbu, 3-hydroxyibuprofen. Received 9 September 1996; …
Number of citations: 262 www.sciencedirect.com
KB Borges, ARM de Oliveira, T Barth… - Analytical and …, 2011 - Springer
… Other metabolites for example 1-hydroxy and 3-hydroxyibuprofen exist in smaller amounts. Both major metabolites are excreted predominantly in the dextrorotatory form, as a result of …
Number of citations: 46 link.springer.com
SY Chang, W Li, SC Traeger, B Wang, D Cui… - Drug metabolism and …, 2008 - ASPET
Various groups have sought to determine the impact of CYP2C8 genotype (and CYP2C8 inhibition) on the pharmacokinetics (PK) of ibuprofen (IBU) enantiomers. However, the …
Number of citations: 69 dmd.aspetjournals.org
M Paloncyova, K Berka, M Otyepka - The Journal of Physical …, 2013 - ACS Publications
… The blue hydrogen in ibuprofen and 3-hydroxyibuprofen … The free energy profiles of ibuprofen and 3-hydroxyibuprofen … used as an estimate for 3-hydroxyibuprofen). The lowest energies …
Number of citations: 59 pubs.acs.org
RN Rasmussen, R Holm, KV Christensen… - …, 2016 - pubs.rsc.org
… The transport of ibuprofen in MDCK I cells was inhibited by ibuprofen metabolites such as 1- and 3-hydroxyibuprofen, and to a lesser extent by 2-hydroxyibuprofen. Other non-steroidal …
Number of citations: 2 pubs.rsc.org
S Magiera, Ş Gülmez - Journal of pharmaceutical and biomedical analysis, 2014 - Elsevier
In this study, a fast, simple and efficient method based on ultrasound-assisted emulsification-microextraction (USAEME) coupled with ultra-high-performance liquid chromatography–…
Number of citations: 33 www.sciencedirect.com
J Karlsson, CJ Fowler - PLoS One, 2014 - journals.plos.org
… COX-2-catalysed oxygenation of 2-AG at lower concentrations than the oxygenation of arachidonic acid was seen with 4′-hydroxyflurbiprofen and possibly also 3′-hydroxyibuprofen, …
Number of citations: 14 journals.plos.org
D Rossini, L Ciofi, C Ancillotti, L Checchini… - Analytica chimica …, 2016 - Elsevier
… It should also be noted that some NSAID metabolites (ie salicylic acid, 4′-hydroxydiclofenac, 1-hydroxyibuprofen, 2-hydroxyibuprofen, 3-hydroxyibuprofen and O-desmethylnaproxen), …
Number of citations: 63 www.sciencedirect.com
E Waraksa, MK Woźniak, E Kłodzińska… - Journal of separation …, 2018 - Wiley Online Library
… as well as limits of quantification of 50 ng/mL for ibuprofen, 2-hydroxyibuprofen, and carboxyibuprofen, 25 ng/mL for 1-hydroxyibuprofen and 100 ng/mL for 3-hydroxyibuprofen. The …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.